molecular formula C18H11ClN2O B5626913 4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile CAS No. 65429-76-7

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile

Cat. No.: B5626913
CAS No.: 65429-76-7
M. Wt: 306.7 g/mol
InChI Key: QPNQIDPPOCGIMX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile is a pyridinecarbonitrile derivative featuring a 4-chlorophenyl group at position 4, a phenyl group at position 6, and a cyano substituent at position 2.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNQIDPPOCGIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353988
Record name ZINC04637572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65429-76-7
Record name ZINC04637572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate can then undergo cyclization with malononitrile in the presence of a catalyst to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs are compared in Table 1 , highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Key Properties/Effects
Target Compound 4-(4-ClPh), 6-Ph, 2-oxo High lipophilicity; electron-withdrawing Cl
6-(4-Methoxyphenyl)-4-(trifluoromethyl)-2-oxo-1H-pyridine-3-carbonitrile 4-CF₃, 6-(4-MeOPh) CF₃ increases metabolic stability; MeO enhances solubility
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile 4-Me, 6-(4-MeOPh) Methyl reduces steric hindrance; MeO improves bioavailability
6-(4-ClPh)-1-(4-FBz)-4-(MeS)-2-oxo-1,2-dihydro-3-carbonitrile 4-MeS, 6-(4-ClPh), 1-(4-FBz) MeS introduces sulfur interactions; FBz adds steric bulk
6-(2-ClPh)-4-(4-ClPh)-2-oxo-1,2-dihydro-3-carbonitrile 4-(4-ClPh), 6-(2-ClPh) Positional isomerism affects molecular geometry
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-Cl group (electron-withdrawing) contrasts with analogs featuring 4-CF₃ (stronger electron withdrawal) or 4-Me (electron-donating). These differences influence reactivity and binding interactions .
  • Biological Implications : Sulfur-containing analogs (e.g., 4-MeS in ) may exhibit distinct binding modes due to sulfur’s polarizability, whereas the target’s chloro and phenyl groups favor hydrophobic interactions.

Pharmacological Potential

For instance, triazole derivatives (e.g., in ) inhibit SARS-CoV-2, suggesting that the target’s chloro and phenyl groups could enhance binding to viral proteases via hydrophobic pockets.

Biological Activity

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation : 4-chlorobenzaldehyde is condensed with acetophenone in the presence of a base to form an intermediate chalcone.
  • Cyclization : The intermediate undergoes cyclization with malononitrile under catalytic conditions to yield the desired pyridine derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties, with studies indicating that it can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism appears to involve cell cycle arrest and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induces apoptosis via CDK inhibition
MCF720Cell cycle arrest and apoptosis
HCT11618Modulation of apoptotic pathways

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes involved in cancer progression, particularly CDK2 and CDK9, leading to reduced cell proliferation.
  • Apoptosis Induction : The compound triggers both early and late apoptosis in cancer cells, as evidenced by flow cytometry assays .

Case Studies

  • Study on HeLa Cells : In a study evaluating various derivatives, this compound showed a significant reduction in cell viability at concentrations above 15 µM. The study highlighted that the compound's structure facilitated effective binding to CDK active sites, enhancing its anticancer efficacy .
  • In Vivo Studies : Preliminary animal studies have demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology .

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